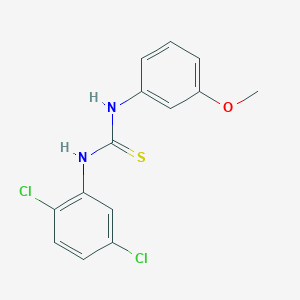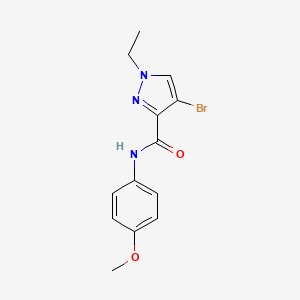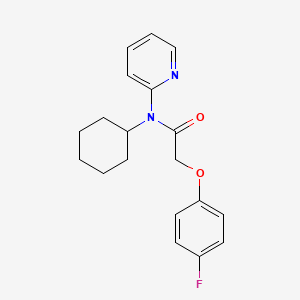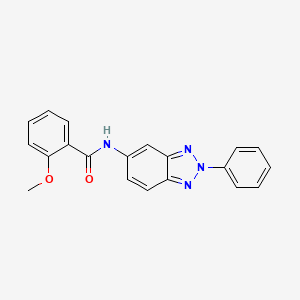
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It was first synthesized in 1958 by Bayer AG and has been widely used in agriculture and horticulture since then. DCMU is a highly effective herbicide that has been extensively studied for its mechanism of action and its potential applications in scientific research.
Wirkmechanismus
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea inhibits photosynthesis by binding to the D1 protein of photosystem II. The D1 protein is a key component of photosystem II and is responsible for the transfer of electrons from water to plastoquinone. N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea binds to the QB site of the D1 protein, which prevents the transfer of electrons from QA to QB. This results in the inhibition of photosynthesis and the accumulation of reactive oxygen species in the chloroplast.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting photosynthesis, N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has been shown to induce oxidative stress in plants, which can lead to damage to cellular membranes and DNA. N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to affect the expression of genes involved in stress response and defense mechanisms in plants.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea is a highly effective herbicide that can be used at low concentrations to inhibit photosynthesis in plants. It is relatively easy to synthesize and is readily available from chemical suppliers. However, N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has some limitations in laboratory experiments. It is highly toxic and can be dangerous to handle, and it can also be difficult to remove from plant tissues once it has been applied.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of new herbicides that are based on the structure of N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea but have improved properties such as lower toxicity and improved selectivity. Another area of interest is the use of N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea as a tool to study the effects of environmental stress on photosynthesis and plant growth. Additionally, N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea could be used to investigate the role of photosynthesis in the production of biofuels and other renewable energy sources.
Synthesemethoden
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea can be synthesized by reacting 2,5-dichloroaniline with 3-methoxybenzoyl isothiocyanate. The reaction yields N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea as a white crystalline solid with a melting point of 110-112°C. The synthesis of N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has been widely used in scientific research as a tool to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II, which is responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea blocks the transfer of electrons from water to plastoquinone, which results in the inhibition of photosynthesis. This property of N-(2,5-dichlorophenyl)-N'-(3-methoxyphenyl)thiourea has been used to study the electron transport chain in photosynthesis and to investigate the effects of environmental stress on photosynthesis.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-19-11-4-2-3-10(8-11)17-14(20)18-13-7-9(15)5-6-12(13)16/h2-8H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWSXNCGUGPQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5871342.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5871350.png)
![4-methyl-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B5871356.png)
![ethyl 1-[(3,4-dimethoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B5871364.png)
![N-(2-ethyl-6-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5871365.png)




![N-(4-methoxybenzyl)-3-[(2-methyl-3-furoyl)hydrazono]butanamide](/img/structure/B5871407.png)


![2-({[cyano(phenyl)methylene]amino}oxy)acetamide](/img/structure/B5871446.png)
![7-[(2,4-difluorobenzyl)oxy]-3-ethyl-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5871453.png)